Corticotropin-releasing factor (human)
Description
Historical Discovery and Nomenclature Evolution
The quest to identify CRF began in the mid-20th century, driven by endocrinologists’ fascination with hypothalamic control of pituitary function. Roger Guillemin and Andrew Schally’s pioneering work on hypothalamic-releasing hormones laid the groundwork for isolating CRF, though the peptide’s hydrophobic nature and low abundance in brain tissue posed significant technical challenges. In 1981, Wylie Vale and colleagues at the Salk Institute achieved a breakthrough by characterizing ovine CRF (oCRF) from 500,000 sheep hypothalami, revealing a 41-amino-acid peptide with potent adrenocorticotropic hormone (ACTH)-releasing activity.
Human CRF was subsequently identified through cross-species homology studies, confirming a 41-residue structure with 89% sequence identity to oCRF. The nomenclature evolved from “corticotropin-releasing factor” to “corticotropin-releasing hormone” (CRH) to reflect its classification as a hypothalamic hormone, though both terms persist in literature. This dual terminology underscores CRF’s dual roles: as a hormone in the HPA axis and as a neurotransmitter/neuromodulator in extrahypothalamic brain regions.
Properties
IUPAC Name |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBONBLHJMVUBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C208H344N60O63S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4757 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of corticotropin-releasing factor involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of corticotropin-releasing factor may involve recombinant DNA technology, where the gene encoding the hormone is inserted into bacterial or mammalian cells to produce the peptide in large quantities . This method allows for the efficient and scalable production of the hormone for research and therapeutic purposes.
Chemical Reactions Analysis
Types of Reactions: Corticotropin-releasing factor can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for research and therapeutic applications .
Common Reagents and Conditions:
Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions include modified versions of corticotropin-releasing factor with altered biological activity or stability .
Scientific Research Applications
Neuroendocrine Regulation
CRF is integral to the hypothalamic-pituitary-adrenal (HPA) axis, influencing various physiological processes:
- Stress Response : CRF is released in response to stressors, activating the HPA axis and leading to increased cortisol levels. This mechanism is vital for understanding stress-related disorders such as anxiety and depression .
- Behavioral Studies : Research indicates that CRF affects motor learning and coordination. For example, studies have shown that exogenous CRF administration can enhance motor performance in rodent models, suggesting its role as a neuromodulator .
Clinical Applications
CRF has been utilized in various clinical settings:
- Diagnosis of Cushing's Syndrome : CRF testing helps differentiate between types of hypercortisolism. In patients with Cushing's disease, CRF administration typically results in increased ACTH and cortisol levels, whereas patients with ectopic ACTH syndrome show no response .
- Adrenal Insufficiency Assessment : CRF testing can aid in diagnosing adrenal insufficiency by evaluating the pituitary response to exogenous CRF .
Therapeutic Potential
Research into CRF's therapeutic applications is ongoing:
- Stress-Related Disorders : CRF antagonists are being investigated for their potential to treat anxiety and depression by modulating the stress response .
- Neuroprotective Effects : There is emerging evidence that CRF may have neuroprotective properties, particularly in conditions involving brain edema and injury .
Pharmacokinetics and Mechanism of Action
Understanding the pharmacokinetics of CRF is essential for its application:
- Administration Routes : Studies have demonstrated that intravenous administration of CRF leads to prolonged ACTH and cortisol secretion. However, its effects vary based on administration methods (e.g., bolus vs. continuous infusion) .
- Receptor Interactions : CRF interacts with specific receptors (CRFR1 and CRFR2), influencing various neuroendocrine functions and behaviors .
Table 1: Summary of Clinical Applications of Corticotropin-Releasing Factor
| Application | Description | Patient Response |
|---|---|---|
| Cushing's Syndrome | Differentiation between types of hypercortisolism | Increased ACTH and cortisol in Cushing's disease; no response in ectopic ACTH syndrome |
| Adrenal Insufficiency | Assessment of pituitary function | Variable responses based on adrenal origin |
| Stress-Related Disorders | Potential treatment target for anxiety and depression | Ongoing research into efficacy |
Table 2: Pharmacokinetics of Corticotropin-Releasing Factor
| Administration Method | Peak Response Time | Duration of Action |
|---|---|---|
| Intravenous Bolus | 15-30 minutes | Prolonged effects observed |
| Continuous Infusion | Gradual increase over time | Mild effects due to feedback inhibition |
Case Study 1: Cushing's Disease Diagnosis
A cohort study involving patients diagnosed with Cushing's disease demonstrated that administration of human CRF resulted in significant elevations in plasma ACTH and cortisol levels compared to baseline measurements. This response was consistent across multiple subjects, confirming the utility of CRF testing in clinical diagnostics .
Case Study 2: Stress-Induced Behavioral Changes
In a behavioral study involving rodent models, researchers administered exogenous CRF into the cerebellum. The results indicated enhanced motor coordination despite elevated cortisol levels, suggesting a complex interaction between stress hormones and motor learning capabilities .
Mechanism of Action
Corticotropin-releasing factor exerts its effects by binding to specific receptors, primarily corticotropin-releasing factor receptor type 1 and type 2 . Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland . This, in turn, stimulates the production of cortisol and other glucocorticoids from the adrenal cortex, which are essential for the body’s response to stress .
Comparison with Similar Compounds
The CRF family includes urocortins (UCN I, II, III) and sauvagine, which share structural homology but exhibit distinct receptor affinities and physiological roles.
Receptor Binding Affinities
Key Findings :
- CRF preferentially activates CRF1, whereas urocortins II/III and sauvagine are CRF2-selective .
- Urocortin I has dual receptor affinity, enabling broader regulatory roles in stress and energy balance .
Physiological and Pathophysiological Roles
Stress and Anxiety
- CRF : Mediates acute stress via CRF1-dependent HPA axis activation and anxiety-like behaviors through amygdala CRF1 signaling .
- Urocortin I : Reduces feeding and increases anxiety via CRF2 in the Edinger-Westphal nucleus .
- Urocortin II/III : Counterbalance CRF1 effects by promoting stress resilience and reducing anxiety via CRF2 .
Addiction and Reward
- CRF : Extrahypothalamic CRF1 in the amygdala drives drug withdrawal and relapse, while hypothalamic CRF1 enhances cocaine reinforcement .
Reproductive Physiology
- CRF : Placental CRF levels surge during labor, promoting uterine contractions and fetal cortisol production .
Therapeutic Implications
Biological Activity
Corticotropin-releasing factor (CRF), a 41-amino-acid peptide, plays a crucial role in the body’s response to stress by regulating the hypothalamic-pituitary-adrenal (HPA) axis. This article explores the biological activity of human CRF, detailing its physiological mechanisms, receptor interactions, and implications in various stress-related conditions.
CRF is primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus. In response to stress, it is released into the portal circulation, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. ACTH then promotes cortisol release from the adrenal cortex, which helps manage stress responses and maintain homeostasis .
Table 1: Key Actions of CRF
Stress Response
CRF is integral to the body’s acute stress response. Its release leads to increased plasma levels of ACTH and cortisol, which mobilize energy stores and modulate physiological functions to cope with stressors. Elevated cortisol levels can enhance blood glucose levels and fatty acid release, providing immediate energy resources .
Neuroendocrine Regulation
Research indicates that CRF not only activates the HPA axis but also impacts other neuroendocrine pathways. For instance, it has been shown to influence insulin secretion through its action on pancreatic islet cells . This dual role highlights CRF's importance in both metabolic regulation and stress response.
Case Studies
- Stress-Related Disorders : A study involving patients with major depressive disorder found elevated cerebrospinal fluid (CSF) CRF levels, suggesting a link between chronic stress exposure and dysregulation of the CRF system .
- Alcohol Use Disorder (AUD) : Preclinical studies have identified CRF as a key mediator in behavioral responses to stress related to AUD. Targeting CRF pathways may offer novel therapeutic strategies for managing stress-induced alcohol consumption .
- Motor Learning : Research demonstrated that administering CRF in rodent models affected motor learning capabilities, indicating its role beyond stress modulation into cognitive functions .
Receptor Interactions
CRF exerts its effects through two primary receptors:
- CRHR1 : This receptor mediates most of CRF's actions related to stress response and is implicated in anxiety disorders.
- CRHR2 : While less understood, this receptor appears to play a role in modulating anxiety and may have protective effects against chronic stress .
Table 2: Receptor Characteristics
| Receptor Type | Function | Clinical Relevance |
|---|---|---|
| CRHR1 | Mediates HPA axis activation | Target for anxiety and depression treatments |
| CRHR2 | Modulates anxiety; potential protective roles | Investigated for therapeutic interventions |
Q & A
Basic: How do CRF1 and CRF2 receptors differ in their signaling pathways and physiological roles?
Methodological Answer:
CRF1 and CRF2 receptors exhibit distinct ligand-binding affinities, tissue distributions, and downstream signaling cascades. CRF1 (encoded by CRHR1) is primarily expressed in the pituitary and limbic regions, mediating stress-induced ACTH release and anxiety-like behaviors . CRF2 (encoded by CRHR2) has splice variants (α, β, γ) with differential expression in peripheral tissues (e.g., cardiovascular system) and brain regions (e.g., lateral septum), modulating stress adaptation and appetite .
- Experimental Design: Use in situ hybridization to map receptor mRNA distribution and radioligand binding assays (e.g., ¹²⁵I-Tyr⁰-sauvagine) to compare ligand selectivity .
- Key Data: CRF2γ shows EC₅₀ values of 60 pM for urocortin, while CRF1 responds to CRF with EC₅₀ ~1 nM .
Basic: What experimental models are optimal for studying CRF's role in HPA axis dysregulation?
Methodological Answer:
Adrenalectomy (ADX) in rodents induces CRF hyperactivity in the paraventricular nucleus (PVN), mimicking HPA axis hyperactivity seen in depression . Transgenic mice with CRF overexpression or CRF1/2 knockouts are used to dissect receptor-specific effects .
- Data Contradictions: While ADX increases PVN CRF mRNA, human CSF CRF levels in depression show interindividual variability, necessitating species-specific validation .
Basic: How can researchers measure bioactive CRF in human biofluids?
Methodological Answer:
Total CRF includes free CRF and CRF bound to binding protein (CRF-BP). Use immunoaffinity chromatography to isolate free CRF, followed by radioimmunoassay (RIA) with antisera specific to unbound CRF (e.g., T-5007 antiserum) .
- Pitfalls: Plasma CRF levels (6 ± 0.5 pg/mL in controls) may reflect hypothalamic and extrahypothalamic sources, confounding interpretation .
Advanced: How do CRF2γ splice variants influence receptor pharmacology and CNS function?
Methodological Answer:
CRF2γ, identified in human hippocampus and amygdala, binds urocortin with higher affinity than CRF and exhibits unique signaling kinetics (e.g., two-site binding with Kd = 60 pM and 5 nM) .
- Experimental Design: Use heterologous expression systems (e.g., 293-EBNA cells) to profile ligand efficacy and RNAscope for isoform-specific localization in postmortem brain tissue .
Advanced: What mechanisms underlie contradictory CSF CRF findings in depression vs. anxiety disorders?
Methodological Answer:
Depression is linked to elevated CSF CRF (23/23 patients in Nemeroff et al., 1984), whereas anxiety disorders show no consistent changes . This discrepancy may reflect differential CRF-BP interactions or extrahypothalamic CRF release.
- Methodology: Measure CRF-BP levels via ELISA and correlate with free CRF in CSF. Use microdialysis in animal models to track CRF dynamics during stress paradigms .
Advanced: How can CRF receptor antagonists be optimized for therapeutic use?
Methodological Answer:
Non-peptide antagonists (e.g., R121919) target CRF1 to block ACTH release and anxiety behaviors. Structure-activity relationship (SAR) studies using alanine-scanning mutagenesis of CRF peptides reveal critical residues (e.g., positions 20–33) for receptor binding .
- Challenges: Poor blood-brain barrier penetration and receptor subtype selectivity require molecular modeling (e.g., homology-based docking) to refine pharmacokinetics .
Basic: What techniques validate CRF receptor-ligand interactions in vivo?
Methodological Answer:
Autoradiography with ¹²⁵I-CRF localizes receptor binding sites in brain sections. Pharmacological challenge tests (e.g., ovine CRF infusion) assess HPA axis reactivity in humans, with ACTH/cortisol responses indicating CRF1 activity .
Advanced: How does CRF interact with noradrenergic systems in stress-related disorders?
Methodological Answer:
CRF activates locus coeruleus noradrenergic neurons via CRF1, amplifying anxiety-like behaviors. Use dual-probe microdialysis in rodents to simultaneously measure CRF and norepinephrine in the amygdala during stress .
- Key Data: CRF antagonists (e.g., antalarmin) block stress-induced norepinephrine release .
Basic: What are best practices for CRF immunohistochemistry in human tissue?
Methodological Answer:
Fix tissue with 4% paraformaldehyde and use colchicine pretreatment to enhance CRF visualization in neuronal perikarya. Validate antibodies (e.g., guinea pig anti-CRF) with knockout controls to confirm specificity .
Advanced: How do sex differences impact CRF receptor expression and stress responses?
Methodological Answer:
Estrogen upregulates CRF1 in the amygdala, increasing stress susceptibility in females. Use qPCR and Western blotting to compare CRF1/2 expression in ovariectomized vs. estrogen-treated models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
